Technical Guide: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid
Technical Guide: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid
Executive Summary & Chemical Identity[1][2][3]
Topic: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid Content Type: Technical Monograph & Experimental Guide Primary CAS (Free Acid): 1045861-30-0 Secondary CAS (Pinacol Ester): 944401-58-5
This guide addresses the synthesis, stability, and application of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (hereafter referred to as 5-B-ATP ). This molecule is a critical "privileged scaffold" intermediate in the development of kinase inhibitors, specifically targeting FGFR and EGFR pathways.
Due to the electron-withdrawing nature of the trifluoromethyl (
Chemical Data Matrix[2][3][4]
| Property | Free Acid | Pinacol Ester (Preferred) |
| CAS Number | 1045861-30-0 | 944401-58-5 |
| Formula | ||
| MW | 206.92 g/mol | 289.06 g/mol |
| Appearance | Off-white hygroscopic solid | White crystalline solid |
| Solubility | DMSO, MeOH (Decomposes in water) | DMSO, |
| SMILES | NC1=NC=C(B(O)O)C(C(F)(F)F)=N1 | CC1(C)OB(C2=CN=C(N)N=C2C(F)(F)F)OC1(C)C |
Critical Stability Analysis: The Protodeboronation Challenge
Expert Insight: The presence of the
Mechanism of Instability
The mechanism follows a base-catalyzed pathway where the boronate "ate" complex facilitates ipso-protonation.
Figure 1: Protodeboronation pathway driven by the electron-withdrawing
Operational Consequence: Avoid aqueous storage. Perform cross-couplings under anhydrous conditions or use "slow-release" bases (e.g.,
Synthesis & Manufacturing Protocol
The most robust route to 5-B-ATP is via the Miyaura Borylation of the 5-bromo precursor. Direct lithiation is discouraged due to the acidic protons on the exocyclic amine and the sensitivity of the
Precursor Synthesis: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
-
Starting Material: 2-Amino-4-(trifluoromethyl)pyrimidine[1]
-
Reagent: N-Bromosuccinimide (NBS)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Protocol:
-
Dissolve 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in MeCN (0.5 M).
-
Add NBS (1.1 eq) portion-wise at 0°C to control exotherm.
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Dilute with water. The brominated product usually precipitates. Filter, wash with water, and dry.[2]
-
Yield Target: >85%.
Miyaura Borylation (Formation of Pinacol Ester)
This step installs the boron moiety while protecting it as the pinacol ester.
-
Substrate: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (from 3.1)
-
Reagent: Bis(pinacolato)diboron (
) -
Catalyst:
(3-5 mol%) -
Base: Potassium Acetate (KOAc) (Anhydrous, 3.0 eq)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
-
Loading: Charge flask with 5-bromo precursor (1.0 eq),
(1.2 eq), and KOAc (3.0 eq). -
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Sparge with Argon for 15 mins.
-
Catalyst: Add
quickly against Argon flow. -
Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Look for mass M+H = 290).
-
Purification: Filter through Celite while hot. Concentrate filtrate. Recrystallize from EtOAc/Hexane. Do not use silica gel chromatography unless neutralized, as the boronate can degrade.
Figure 2: Synthetic workflow from commercial starting materials to the stable pinacol ester.
Application: Suzuki-Miyaura Cross-Coupling
When using this specific boronate in drug discovery (e.g., coupling with an aryl chloride), standard conditions often fail due to the instability described in Section 2.
Optimized Coupling Protocol (The "Anhydrous" Approach)
To maximize yield and minimize deboronation, use a non-aqueous base system or a biphasic system with minimal water.
Reagents:
-
Electrophile: Aryl/Heteroaryl Chloride (1.0 eq)
-
Nucleophile: 5-B-ATP Pinacol Ester (1.2 eq)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR -
Base:
(finely ground, anhydrous) or -
Solvent: n-Butanol or 1,4-Dioxane (Anhydrous)
Procedure:
-
Combine electrophile, boronate ester, and base in a vial.
-
Add solvent and degas.
-
Add catalyst/ligand.[3]
-
Seal and heat to 100°C.
-
Note: If conversion is slow, add water dropwise (only 2-5% v/v) to activate the boronate, but avoid bulk aqueous phases.
Handling & Storage
-
Storage: Store the Pinacol Ester at 2-8°C under Argon. The free acid (if generated) must be used immediately.
-
Hygroscopicity: The molecule is hygroscopic. Moisture promotes hydrolysis of the ester to the acid, which then decomposes.
-
Safety: Standard PPE. The
group implies potential for releasing fluoride ions under extreme combustion/degradation; handle in a fume hood.
References
-
Fluorochem. (2024).[4] Product Sheet: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS 1045861-30-0). Retrieved from
-
Thermo Fisher Scientific. (2023). 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester Safety Data Sheet. Retrieved from
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
Sources
- 1. 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. 2-amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester - Cas No: 944401-58-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
